![molecular formula C26H21F2N3O3S B3013567 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 894562-88-0](/img/structure/B3013567.png)
2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spiro[indoline-3,2’-thiazolidin] core. This can be achieved through a cyclization reaction between an indoline derivative and a thiazolidinone precursor under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The 3,4-difluorophenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Acylation: The final step involves the acylation of the spirocyclic intermediate with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
Biology
Biologically, the compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide
- 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)propionamide
- 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)butyramide
Uniqueness
The uniqueness of 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of both difluorophenyl and dimethylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide , also referred to by its CAS number 894563-12-3, exhibits significant biological activity that makes it a candidate for further pharmacological exploration. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure characterized by a spirocyclic arrangement that includes indoline and thiazolidine moieties. Its molecular formula is C25H19F2N3O4S, with a molecular weight of approximately 495.5 g/mol. The presence of fluorine atoms and the unique spiro structure contribute to its potential biological activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and beta-secretase (BACE1). These enzymes are critical targets in Alzheimer's disease therapy:
Compound | AChE Inhibition (IC50) | BACE1 Inhibition (IC50) |
---|---|---|
2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro...) | TBD | TBD |
Donepezil | 0.04 | N/A |
β-Secretase Inhibitor IV | 0.02 | N/A |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like AChE and BACE1.
- Cell Cycle Modulation : Similar compounds have shown the ability to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors like p53.
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related research provides insights into its potential applications:
- A study on thiazolidine derivatives indicated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 μM to 30 μM.
- Another investigation highlighted the neuroprotective effects of indoline derivatives against oxidative stress-induced neuronal death.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c1-15-7-8-17(11-16(15)2)29-23(32)13-30-22-6-4-3-5-19(22)26(25(30)34)31(24(33)14-35-26)18-9-10-20(27)21(28)12-18/h3-12H,13-14H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVMVBKBGBYOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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